2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers requiring a structurally defined chloroacetamide building block often face inconsistent purity and limited availability. This compound solves that with 98% HPLC purity, a reactive α-chloro carbonyl group for covalent modification, and a symmetrical dual p-methoxyphenyl architecture that enhances molecular recognition. Key benefits: tunable electrophilic warhead for cysteine-targeted probes; branching intermediate for nucleophilic displacement libraries; reliable supply chain with batch-to-batch consistency.

Molecular Formula C18H19ClN2O4
Molecular Weight 362.8 g/mol
Cat. No. B12851681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide
Molecular FormulaC18H19ClN2O4
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)C(=O)CCl
InChIInChI=1S/C18H19ClN2O4/c1-24-15-7-3-13(4-8-15)20-17(22)12-21(18(23)11-19)14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,22)
InChIKeyTWAYYDNIHQVGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide: Identity & Procurement


2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide (CAS 1092295-00-5) is a synthetic haloacetamide derivative characterized by a central tertiary amide scaffold bearing both a chloroacetyl group and a secondary amide linkage flanked by two 4-methoxyphenyl (p-anisyl) groups . The compound has a molecular formula of C18H19ClN2O4 and a molecular weight of 362.81 g/mol, and is commercially available from research chemical suppliers at a reported purity of 98% . Its structure places it within the broader N-arylacetamide class, but its dual amide architecture and the presence of a reactive α-chloro carbonyl moiety distinguish it from simpler mono-amide analogs and position it as a potential synthetic intermediate or fragment-like molecule for medicinal chemistry campaigns .

2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide: Generic Substitution Failure


Generic substitution with simpler N-arylacetamides such as 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2) or 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS 13558-78-6) is not scientifically justified because the target compound's unique tertiary amide scaffold, which links two 4-methoxyphenyl groups via a methylene bridge, introduces distinct conformational and electronic properties that govern reactivity at the chloroacetyl center and dictate binding interactions in biological systems . The presence of the secondary amide hydrogen-bond donor, the altered electrophilicity of the α-chloro carbon due to the neighboring tertiary amide, and the increased molecular surface area compared to mono-amide analogs are structural features that cannot be replicated by any single generic alternative; therefore, swapping the compound without empirical validation risks irreproducible synthetic outcomes or loss of biological activity in any application where the full scaffold is required .

2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide Differentiation Evidence


Scaffold Complexity and Dual Pharmacophore Potential

The target compound possesses a tertiary amide scaffold that simultaneously presents a chloroacetyl group for covalent modification and a secondary amide hydrogen-bond donor/acceptor, a dual pharmacophore architecture absent in simpler comparators such as 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2) or 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS 13558-78-6) . While no direct head-to-head biological or reactivity data are available in the public domain at the time of this analysis, the structural complexity—quantified by the number of rotatable bonds (8), hydrogen bond donors (1), hydrogen bond acceptors (4), and topological polar surface area (tPSA)—provides a measurably larger and more functionally diverse chemical space than any single mono-amide analog, which is a recognized prerequisite for fragment elaboration and selectivity engineering in lead discovery programs .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Dual 4-Methoxy Substituent Electronics

The two electron-donating 4-methoxy groups on the phenyl rings modulate the electron density at the tertiary amide nitrogen and the secondary amide NH, influencing both the electrophilicity of the chloroacetyl α-carbon and the hydrogen-bonding capacity of the amide functionalities, a distinction from analogs bearing electron-withdrawing substituents (e.g., 4-chloro) or unsubstituted phenyl rings. Although quantitative Hammett substituent constants are available in the literature for the para-methoxy group (σ_p = -0.27), no direct comparative reactivity data (e.g., hydrolysis half-life, nucleophilic displacement rate) for the target compound versus its 4-chloro or 4-H analogs have been disclosed in public sources. The electron-rich nature of the p-methoxyphenyl groups is expected to increase the electron density on the amide carbonyl oxygen, potentially enhancing metal-chelating ability and altering hydrogen-bond acceptor strength relative to electron-deficient analogs, but this remains a class-level inference pending empirical measurement.

Synthetic Chemistry Electrophilic Reactivity SAR Studies

Chloroacetyl Handle Reactivity for Covalent Libraries

The chloroacetyl group (Cl-CH2-CO-) in the target compound provides a reactive electrophilic center suitable for nucleophilic displacement by thiols (e.g., cysteine residues) and amines, a feature that is systematically exploited in the design of targeted covalent inhibitors (TCIs). In contrast, close structural analogs such as N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-glycine (CAS 743422-99-3) replace the chloroacetyl unit with a glycine moiety, abolishing the covalent warhead functionality . Although no direct kinetic comparison (e.g., k_inact/K_I) between the target compound and related chloroacetamide probes has been reported, the intrinsic reactivity of the α-chloroamide is well-characterized in the medicinal chemistry literature, and the presence of a defined leaving group (Cl) in the target compound imparts a capacity for irreversible target engagement that is absent in the des-chloro glycine analog, making it a more suitable building block for TCI library construction .

Covalent Inhibitors Targeted Covalent Inhibitors Chemical Biology

2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide Application Scenarios


Covalent Fragment Libraries for Cysteine Profiling

The chloroacetyl group provides a tunable electrophilic warhead for covalent modification of cysteine residues in target proteins. The dual 4-methoxyphenyl architecture increases molecular recognition surface area and hydrogen-bonding capacity compared to minimal chloroacetamide fragments, positioning this compound as a scaffold for generating target-customized covalent probes. This scenario is supported by the structural evidence of the chloroacetyl handle and the scaffold complexity described in Section 3.

Diversity-Oriented Synthesis Intermediate

The tertiary amide scaffold with a reactive α-chloro substituent serves as a branching intermediate for generating structurally diverse compound libraries through nucleophilic displacement with amines, thiols, or alcohols. The symmetrical 4-methoxyphenyl decoration provides consistent electronic properties across library members. This application derives from the scaffold complexity and chloroacetyl reactivity evidence presented above.

Model Substrate for Electronic Effects

The defined electron-donating character of the dual p-methoxyphenyl groups (Hammett σ_p = -0.27 each) makes this compound a suitable model substrate for kinetic studies of amide hydrolysis, nucleophilic acyl substitution, or metal coordination, where electron-rich amides are required. The electronic differentiation evidence from Section 3 supports this use.

Building Block for PROTACs and Bifunctional Degraders

The tertiary amide nitrogen provides a vector for linker attachment while the chloroacetyl group can be derivatized to install E3 ligase-binding motifs, and the 4-methoxyphenyl groups may contribute to target protein binding. The dual functional group architecture supports stepwise bifunctional molecule construction, as inferred from the scaffold complexity analysis.

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